molecular formula C16H11Cl2NO3S B5236424 2-(1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one

2-(1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one

Cat. No.: B5236424
M. Wt: 368.2 g/mol
InChI Key: VCKWUMGKJALCBP-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a benzodioxole ring and a dichlorophenyl group, contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one typically involves the following steps:

  • Formation of the Thiazolidinone Ring: : This is usually achieved by the reaction of a primary amine with a thiocarbonyl compound (such as thiourea) in the presence of a carbonyl compound (like an aldehyde or ketone). The reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions.

  • Introduction of the Benzodioxole Group: : The benzodioxole moiety can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable benzodioxole derivative with the thiazolidinone intermediate.

  • Attachment of the Dichlorophenyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazolidinone ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in various substitution reactions, especially electrophilic aromatic substitution on the benzodioxole and dichlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various hydrogenated or ring-opened products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.

    Medicine: Explored for its anti-inflammatory and anticancer activities, with studies showing promising results in inhibiting the growth of certain cancer cell lines.

    Industry: Potential use in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action of 2-(1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one varies depending on its application. In antimicrobial activity, it is believed to interfere with the cell wall synthesis or protein function of the pathogens. For its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways, such as the inhibition of certain enzymes or signaling proteins involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzodioxol-5-yl)-3-phenyl-1,3-thiazolidin-4-one: Lacks the dichlorophenyl group, which may result in different biological activities.

    2-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1,3-thiazolidin-4-one: Contains a single chlorine atom, potentially altering its chemical reactivity and biological properties.

    2-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-1,3-thiazolidin-4-one: Features methoxy groups instead of chlorine, which can significantly change its electronic properties and interactions with biological targets.

Uniqueness

The presence of both the benzodioxole and dichlorophenyl groups in 2-(1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one makes it unique compared to its analogs. These groups contribute to its distinct electronic properties, reactivity, and potential biological activities, making it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3S/c17-11-3-2-10(6-12(11)18)19-15(20)7-23-16(19)9-1-4-13-14(5-9)22-8-21-13/h1-6,16H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKWUMGKJALCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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